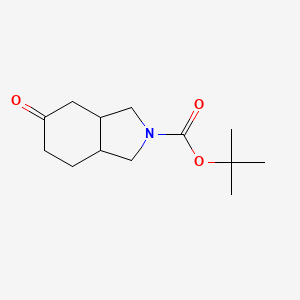

2-Boc-5-oxo-octahydro-isoindole

描述

Significance of Nitrogen-Containing Heterocycles in Synthetic Methodology

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.comnumberanalytics.com These structures are fundamental in nature and are integral to a vast array of biological processes. numberanalytics.com Their importance in synthetic organic chemistry is immense, as they serve as versatile building blocks for a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwisdomlib.org In fact, approximately 75% of drugs approved by the FDA contain a nitrogen-heterocyclic skeleton.

The utility of nitrogen heterocycles stems from their diverse chemical reactivity and structural variety. numberanalytics.com They can participate in numerous chemical reactions, such as substitution, addition, and cycloaddition, allowing for the creation of a wide array of derivatives with distinct properties. numberanalytics.com The nitrogen atom itself can influence the electronic properties of the molecule and can form hydrogen bonds, which is crucial for interactions with biological targets. Furthermore, these compounds are key in materials science, forming the basis for conducting polymers and dyes, and they also function as ligands in catalysis. numberanalytics.commsesupplies.com

The Octahydroisoindole (B159102) Core as a Synthetic Target

The isoindoline (B1297411) core, a substructure of the octahydroisoindole, holds a significant position in medicinal chemistry, with several commercial drugs featuring this skeleton. preprints.orgmdpi.com The fully saturated version, the octahydroisoindole scaffold, is a bicyclic amine that serves as a valuable building block in the synthesis of more complex molecules. nbinno.com Its rigid, three-dimensional structure is particularly useful in asymmetric synthesis, where controlling the stereochemistry of a reaction is critical. nbinno.com

The synthesis of molecules containing the octahydroisoindole core is an active area of research. These structures are often targeted for their potential biological activity and their utility as intermediates in the preparation of alkaloids and other heterocyclic compounds. nbinno.com The development of synthetic routes to functionalized octahydroisoindoles allows chemists to explore new chemical space and create novel molecular architectures with potentially beneficial properties.

Overview of 2-Boc-5-oxo-octahydro-isoindole within Isoindole Chemistry

Within the large family of isoindole-related compounds, this compound is a specific derivative with key functional groups that make it a useful synthetic intermediate. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the nitrogen atom of the isoindole core. This group is stable under many reaction conditions but can be removed under specific, often acidic, conditions, allowing for further functionalization of the nitrogen. The "oxo" group, a ketone at the 5-position of the octahydroisoindole ring system, provides a reactive site for a variety of chemical transformations.

The synthesis of isoindoles and their derivatives can be challenging due to the potential instability of the isoindole ring system, which has an o-quinoid structure. ua.es Methodologies for their synthesis often involve ring-closure reactions, ring transformations, or aromatization of precursor molecules. ua.es The presence of the Boc protecting group and the saturated nature of the octahydroisoindole core in this compound contribute to its relative stability, making it a practical building block in multi-step syntheses.

Chemical Data of this compound

| Property | Value | Source |

| CAS Number | 203661-68-1 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C13H21NO3 | shruji.com |

| Molecular Weight | 239.31 g/mol | cymitquimica.comshruji.com |

| Appearance | Liquid, Oil | cymitquimica.com |

| Purity | ≥95.0% | cymitquimica.com |

| InChI Key | KEEXIHAGXWAFOF-UHFFFAOYNA-N | cymitquimica.com |

| Synonyms | 2H-Isoindole-2-carboxylic acid, octahydro-5-oxo-, 1,1-dimethylethyl ester; 2-Boc-hexahydro-1H-isoindol-5(6H)-one | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEXIHAGXWAFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Boc 5 Oxo Octahydro Isoindole and Analogues

Retrosynthetic Analysis of 2-Boc-5-oxo-octahydro-isoindole

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule into simpler, commercially available, or readily synthesizable starting materials.

Key Disconnections and Strategic Considerations

The primary structural features of this compound are the bicyclic octahydro-isoindole core, the N-Boc protecting group, and the ketone functionality at the C5 position. Key disconnections can be envisioned at the C-N bonds of the pyrrolidine ring and the C-C bonds forming the cyclohexane ring.

A logical primary disconnection is the cleavage of the N-Boc group, leading to the parent 5-oxo-octahydro-isoindole. Further disconnection of the bicyclic system can be approached in several ways. One common strategy for the formation of fused heterocyclic systems is through an intramolecular reaction, which suggests disconnecting one of the bonds within the newly formed ring during the cyclization step.

For the octahydro-isoindole core, a powerful disconnection involves a [4+2] cycloaddition, specifically an intramolecular Diels-Alder reaction. This approach disconnects the cyclohexane ring across the C3a-C4 and C7-C7a bonds, revealing a tethered diene and dienophile precursor. Another strategic disconnection involves breaking the C-N bond and a C-C bond of the pyrrolidine ring, which could be formed via an intramolecular Michael addition or a related conjugate addition cyclization.

De Novo Synthesis Approaches

The de novo synthesis of this compound can be achieved through various cyclization strategies that construct the bicyclic core from acyclic or monocyclic precursors.

Cyclization Reactions in Octahydroisoindole (B159102) Formation

The formation of the octahydroisoindole skeleton is the cornerstone of the synthesis. Several types of cyclization reactions have proven effective in constructing such fused nitrogen-containing heterocycles.

The intramolecular Diels-Alder (IMDA) reaction is a powerful and convergent strategy for the synthesis of polycyclic systems, including the octahydro-isoindole core. nih.gov This pericyclic reaction involves a tethered diene and dienophile that react to form two new carbon-carbon bonds and a six-membered ring in a single step, often with a high degree of stereocontrol. masterorganicchemistry.com

In the context of synthesizing this compound, a suitable acyclic precursor would contain a conjugated diene and a dienophile, connected by a tether that includes the nitrogen atom. The dienophile would be an α,β-unsaturated carbonyl system to ultimately yield the 5-oxo functionality. The reaction proceeds through a concerted [4+2] cycloaddition, leading to the formation of the bicyclic core. The stereochemistry of the newly formed chiral centers can often be predicted and controlled by the geometry of the diene and dienophile, as well as the length and nature of the tether.

| Precursor Type | Diene Moiety | Dienophile Moiety | Resulting Core Structure |

| N-alkenyl-dieneamine | Substituted 1,3-butadiene | α,β-unsaturated ester/ketone | Octahydro-isoindole |

| N-allenyl-dieneamine | Substituted 1,3-butadiene | Allene | Octahydro-isoindole |

Beyond the classical Diels-Alder reaction, other pericyclic reactions and cascade sequences can be employed for the synthesis of the isoindole framework. Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where a single event triggers a series of subsequent bond-forming transformations to rapidly build molecular complexity from simple starting materials.

For instance, a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed for the stereoselective synthesis of related octahydro-1H-cyclopenta[cd]isoindole systems. nih.gov Such a strategy could potentially be adapted for the synthesis of this compound. Additionally, transition-metal-catalyzed cyclization reactions, such as intramolecular Heck or Buchwald-Hartwig aminations, can also be envisioned for the formation of the pyrrolidine ring onto a pre-existing cyclohexane system.

Enantioselective and Diastereoselective Synthetic Pathways

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. Enantioselective and diastereoselective pathways to this compound and its analogues can be achieved through several strategies.

The use of chiral auxiliaries attached to the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. Following the key bond-forming step, the auxiliary can be removed to yield the enantiomerically enriched product.

Alternatively, chiral catalysts, such as chiral Lewis acids or organocatalysts, can be employed to promote the cyclization in an enantioselective manner. For example, chiral Lewis acids can coordinate to the dienophile in an intramolecular Diels-Alder reaction, effectively shielding one face of the dienophile and leading to the preferential formation of one enantiomer.

Diastereoselectivity in these reactions is often governed by the inherent steric and electronic properties of the substrate and the transition state of the cyclization. For instance, in an intramolecular Diels-Alder reaction, the formation of a cis-fused or trans-fused ring system can be influenced by the length of the tether connecting the diene and dienophile.

Recent advances in organocatalysis have also provided powerful tools for the enantioselective synthesis of heterocyclic compounds. Chiral amine or phosphoric acid catalysts could potentially be used to facilitate an enantioselective intramolecular Michael addition to form the octahydro-isoindole core.

| Stereocontrol Strategy | Methodology | Key Features |

| Chiral Auxiliary | Attachment of a chiral group to the precursor | High diastereoselectivity, auxiliary cleavage required |

| Chiral Catalysis | Use of a chiral Lewis acid or organocatalyst | Catalytic amount of chiral source, high enantioselectivity |

| Substrate Control | Inherent stereochemistry of the starting material | Transfer of chirality from a chiral pool starting material |

Multi-component Reactions (MCRs) in Isoindole Synthesis

Multi-component reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecular scaffolds from simple starting materials in a single step, offering high atom economy and operational simplicity. Several MCRs have been developed for the synthesis of functionalized isoindolinones.

A Rh(III)-catalyzed three-component synthesis of isoindolinone frameworks has been developed through the direct assembly of benzoyl chlorides, o-aminophenols, and activated alkenes nih.gov. This process involves the in situ generation of a directing group, followed by a tandem ortho C-H olefination and subsequent cyclization via aza-Michael addition nih.gov. Another example is a one-pot, three-component reaction of 2-formylbenzoic acid, primary amines, and phosphine oxides to furnish 3-oxoisoindolin-1-ylphosphine oxides under catalyst-free conditions rsc.org. Furthermore, a modular solid-phase multicomponent reaction has been utilized for the synthesis of 3-substituted isoindolinone derivatives from a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile nih.gov.

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide adduct. This reaction is highly versatile and allows for the introduction of significant molecular diversity. The resulting Ugi adducts can then undergo subsequent post-Ugi transformations to construct a wide variety of heterocyclic compounds, including isoindolinones and related indole alkaloids. mdpi.comfrontiersin.org

An Ugi multicomponent approach has been successfully employed to explore the chemical space around Aspidosperma-type monoterpene indole alkaloids nih.govresearchgate.net. This strategy allows for the rapid generation of molecular diversity by varying the isocyanide and carboxylic acid inputs nih.govresearchgate.net. The Ugi adducts can then be subjected to post-Ugi modifications, such as Pictet-Spengler cyclization, to yield highly complex polycyclic scaffolds nih.govresearchgate.net. The flexibility of the Ugi reaction and subsequent transformations make it a highly attractive strategy for the synthesis of complex isoindole derivatives, including analogues of this compound.

| MCR Type | Components | Product | Key Features | Reference |

| Rh(III)-catalyzed three-component | Benzoyl chloride, o-aminophenol, activated alkene | Isoindolinone | C-H activation, tandem olefination/Michael addition | nih.gov |

| Three-component | 2-formylbenzoic acid, primary amine, phosphine oxide | 3-Oxoisoindolin-1-ylphosphine oxide | Catalyst-free, mild conditions | rsc.org |

| Ugi four-component | Aldehyde/ketone, amine, carboxylic acid, isocyanide | α-Acylamino carboxamide | High diversity, post-Ugi modifications possible | frontiersin.org |

Functional Group Transformations and Derivatizations for Isoindole Modification

Functional group transformations and derivatizations are essential for the structural modification of the isoindole core, allowing for the fine-tuning of its properties and the synthesis of a diverse range of analogues.

Oxidation Reactions of Ketone Moieties

The ketone moiety in this compound is a versatile handle for further functionalization. Oxidation of this ketone can lead to various interesting derivatives. One of the most common oxidation reactions for cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester (a lactone in the case of a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org This reaction has considerable synthetic utility as it allows for the oxidation of ketones without degrading the molecular structure libretexts.org.

Alternatively, strong oxidizing agents can cleave the carbon-carbon bonds of the ketone, leading to the formation of dicarboxylic acids. libretexts.org For example, the oxidation of cyclic ketones with oxygen or air in the presence of a manganese(II) salt catalyst can yield the corresponding dicarboxylic acids with relatively high selectivity bibliotekanauki.plresearchgate.net. Molybdenum peroxo complexes have also been shown to catalyze the oxidation of cyclic ketones with hydrogen peroxide to form lactones rsc.org. The choice of oxidant and reaction conditions can thus be used to selectively transform the ketone at the 5-position of the octahydro-isoindole ring into either a lactone or a dicarboxylic acid derivative.

Reduction Reactions of the Carbonyl Group

The reduction of the carbonyl group in this compound to the corresponding alcohol introduces a new stereocenter and provides a precursor for further derivatization. The stereoselective reduction of ketones is a well-established field in organic synthesis.

Asymmetric reduction of ketones to chiral alcohols can be achieved using various methodologies, including the use of chiral reducing agents or catalytic transfer hydrogenation. Asymmetric transfer hydrogenation, in particular, has become a prominent method for the enantioselective reduction of ketones nih.gov. This can be accomplished using transition-metal catalysts or organocatalysts with hydrogen sources like formic acid or isopropanol mdpi.com.

For substrates containing other functional groups, such as the lactam in the isoindole core, the choice of reducing agent is crucial to ensure chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that is often used for the reduction of ketones in the presence of less reactive carbonyl groups like esters and amides. The stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group and the reaction conditions. In some cases, the presence of a directing group can lead to high diastereoselectivity. For instance, the reduction of β-hydroxyketones can be highly stereoselective, yielding anti-1,3-diols rsc.org.

Modifications of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex amine-containing molecules like this compound, valued for its stability and the variety of conditions under which it can be selectively removed. sci-hub.seresearchgate.netorganic-chemistry.org

Deprotection Strategies and Conditions

Acidic Deprotection: The most common method for Boc deprotection involves treatment with strong acids. fishersci.co.ukscispace.com Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or ethyl acetate are frequently employed. fishersci.co.ukreddit.com The mechanism proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. The reaction is typically fast and occurs at room temperature. fishersci.co.uk While effective, the harshness of these conditions can be a drawback for substrates containing other acid-labile groups. sci-hub.sereddit.com To mitigate this, milder acidic conditions using reagents like montmorillonite K10 clay or silica gel have also been explored. scispace.com

Basic Deprotection: While the Boc group is generally stable under basic conditions, cleavage can be achieved in specific cases, particularly with highly activated amines like those in pyrroles or indoles. sci-hub.sescispace.com For unactivated amines, strong basic conditions using sodium t-butoxide in wet tetrahydrofuran (THF) or 2-methyltetrahydrofuran have been shown to be effective. sci-hub.se This method is believed to proceed through an isocyanate intermediate and offers a valuable alternative when acidic conditions are not viable. sci-hub.se

Thermal and Other Deprotection Methods: Thermal deprotection offers another alternative, often carried out by heating the Boc-protected compound in a suitable solvent like dioxane, sometimes in a microwave reactor to accelerate the process. reddit.com Neutral deprotection conditions are less common but can be achieved using reagents like trimethylsilyl iodide (TMS-I) in the presence of a base scavenger. reddit.com

The following table summarizes common deprotection strategies for the Boc group.

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Strong Acid | 20-50% TFA in DCM, 0°C to RT | Fast and efficient | Not suitable for acid-sensitive substrates |

| 4M HCl in Dioxane or Ethyl Acetate, RT | Readily available reagents | Can cause side reactions like t-butylation | |

| Mild Acid | Montmorillonite K10 Clay | Heterogeneous, easy workup | Slower reaction times |

| Silica Gel (refluxing toluene) | Mild conditions | May require higher temperatures | |

| Strong Base | Sodium t-butoxide, H2O, THF (reflux) | Orthogonal to acid-labile groups | Requires strongly basic conditions |

| Thermal | Reflux in Dioxane/Water (Microwave) | Avoids acidic/basic reagents | High temperatures may degrade substrate |

| Neutral | TMS-I, DCM | pH neutral conditions | Reagent sensitivity |

Mechanistic Studies of this compound Synthesis

While specific mechanistic studies for the synthesis of this compound are not extensively detailed in the available literature, the formation of the octahydro-isoindole core is often achieved through powerful and well-understood chemical transformations. The synthesis of such bicyclic frameworks commonly relies on cycloaddition reactions, such as the Diels-Alder reaction, to construct the fused ring system in a stereocontrolled manner. nih.gov

Proposed Reaction Mechanisms for Key Steps

A plausible and efficient route to the octahydro-isoindole skeleton involves an intramolecular Diels-Alder (IMDA) reaction. This key step would involve a suitably substituted precursor containing both a diene and a dienophile within the same molecule.

Proposed Intramolecular Diels-Alder Mechanism:

Precursor Synthesis: A linear precursor would first be assembled. This precursor would contain a diene moiety and a dienophile (e.g., an α,β-unsaturated ester or ketone) separated by a tether that includes the nitrogen atom, which is protected with the Boc group.

Cycloaddition: Upon heating or catalysis, the precursor undergoes a [4+2] cycloaddition. The diene and dienophile react to form the six-membered ring of the octahydro-isoindole system. The reaction proceeds through a concerted, cyclic transition state. The stereochemistry of the newly formed chiral centers is controlled by the geometry of the transition state, often favoring an endo arrangement as predicted by the Woodward-Hoffmann rules.

Formation of the Bicyclic Core: The IMDA reaction directly yields the fused bicyclic octahydro-isoindole core. Subsequent chemical modifications would then be performed to install the ketone at the C5 position if it was not already incorporated into the dienophile.

Alternative synthetic strategies could involve transition metal-catalyzed reactions, such as rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters to form the isoindole ring system, which would then be reduced. organic-chemistry.org Another approach involves the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide. nih.govbeilstein-journals.org

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool to investigate the reaction pathways, transition state geometries, and activation energies involved in the synthesis of complex heterocyclic systems like isoindoles. mdpi.com While specific computational studies on this compound were not found, studies on related isoindole derivatives provide significant insights.

For instance, DFT calculations have been used to predict the reactivity of isoindole derivatives in Diels-Alder reactions. mdpi.comresearchgate.net Such studies can compare the activation energies for different reaction pathways, helping to explain or predict experimental outcomes. mdpi.com In the context of a hypothetical IMDA synthesis of this compound, computational modeling could be used to:

Determine the most stable conformation of the linear precursor.

Locate the transition state structures for the endo and exo cycloaddition pathways.

Calculate the activation energies to predict the stereochemical outcome of the reaction.

Analyze the electronic properties of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) to understand the reactivity.

A study on N,N′-Di-Boc-2H-isoindole-2-carboxamidine used DFT calculations (B3LYP/6-31G(d) and M062X/6-311+G**) to determine the activation energies for its cycloaddition with dimethyl acetylenedicarboxylate (DMAD), demonstrating the utility of these methods in predicting the feasibility and energetics of forming related bicyclic systems. mdpi.comresearchgate.net

Kinetic Investigations of Formation Reactions

Experimental kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of reaction mechanisms. Such investigations for the synthesis of this compound are not prominently featured in the scientific literature.

A kinetic investigation into the formation of this compound would likely involve:

Monitoring the concentration of the starting material and product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Performing experiments under various conditions (e.g., different temperatures, catalyst loadings, or reactant concentrations) to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation).

Investigating for potential kinetic isotope effects (KIE) by using deuterated substrates to probe the mechanism of C-H bond breaking/formation in the rate-determining step.

The data obtained from such kinetic studies would be invaluable for optimizing reaction conditions to improve yield and selectivity, as well as for corroborating or refuting proposed reaction mechanisms derived from theoretical studies. The absence of such data in the current literature highlights an area ripe for future research.

Chemical Reactivity and Transformations of 2 Boc 5 Oxo Octahydro Isoindole

Reactivity of the Ketone Functionality

The ketone at the C-5 position is a primary site for chemical modification. Its reactivity is typical of cyclic ketones, involving reactions at the carbonyl carbon and the adjacent α-carbons.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the C-5 carbonyl group is susceptible to attack by various nucleophiles. This fundamental reaction, known as nucleophilic addition, can lead to the formation of a C-5 alcohol with the stereochemistry of the product often influenced by the steric hindrance of the bicyclic system.

Common nucleophilic addition reactions applicable to this system include:

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 5-hydroxy-2-Boc-octahydro-isoindole. This is typically achieved using hydride reagents. The choice of reagent can influence the stereoselectivity of the reduction. For instance, less sterically demanding reagents like sodium borohydride (B1222165) (NaBH₄) might approach from the less hindered face of the bicyclic system, leading to a specific diastereomer.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithiums (RLi), would result in the formation of tertiary alcohols at the C-5 position. These reactions are generally irreversible and provide a direct method for introducing new carbon-carbon bonds. wikipedia.org

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, which involves the use of a phosphorus ylide. This would yield 2-Boc-5-methylene-octahydro-isoindole or its substituted derivatives, providing a route to exocyclic double bonds. libretexts.org

The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the adjacent Boc-protected amine, which can enhance the electrophilicity of the carbonyl carbon.

α-Functionalization Reactions

The protons on the carbons adjacent to the ketone (the α-carbons, C-4 and C-6) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-functionalization.

α-Halogenation: In the presence of an acid or base catalyst, the ketone can undergo halogenation at the α-position. masterorganicchemistry.comnih.gov For example, reaction with bromine (Br₂) in acetic acid would likely lead to the formation of α-bromo ketones. nih.govchemicalbook.com This reaction proceeds through an enol or enolate intermediate. nih.gov The resulting α-haloketones are versatile intermediates for further transformations, such as elimination reactions to form α,β-unsaturated ketones or substitution reactions with nucleophiles. nih.govgoogle.com

α-Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This reaction is a fundamental method for forming carbon-carbon bonds at the α-position. The regioselectivity of alkylation (at C-4 vs. C-6) would depend on the reaction conditions (kinetic vs. thermodynamic control) and the specific structure of the enolate. In related systems like N-Boc-piperidone, α-alkylation is a known transformation. researchgate.net

| Reaction Type | Reagents and Conditions | Expected Product |

| Reduction | NaBH₄, MeOH | 2-Boc-5-hydroxy-octahydro-isoindole |

| Grignard Addition | RMgX, then H₃O⁺ | 2-Boc-5-alkyl-5-hydroxy-octahydro-isoindole |

| Wittig Reaction | Ph₃P=CH₂, THF | 2-Boc-5-methylene-octahydro-isoindole |

| α-Halogenation | Br₂, CH₃COOH | 2-Boc-4-bromo-5-oxo-octahydro-isoindole and/or 2-Boc-6-bromo-5-oxo-octahydro-isoindole |

| α-Alkylation | 1. LDA, THF, -78°C; 2. RX | 2-Boc-4-alkyl-5-oxo-octahydro-isoindole and/or 2-Boc-6-alkyl-5-oxo-octahydro-isoindole |

Reactivity of the Boc-Protected Amine

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Cleavage and Subsequent Amine Transformations

The primary reaction involving the Boc group is its cleavage to reveal the secondary amine. This deprotection is typically achieved by treatment with strong acids.

Boc Deprotection: Acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly used to remove the Boc group. researchgate.net The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of isobutylene (B52900) and carbon dioxide to yield the secondary amine, octahydro-5-oxo-isoindole, as a salt.

Once deprotected, the resulting secondary amine can undergo a variety of transformations:

N-Alkylation: The secondary amine can be alkylated with alkyl halides to introduce a substituent on the nitrogen atom. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding N-acyl derivative.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

| Reaction Type | Reagents and Conditions | Product |

| Boc Deprotection | TFA, DCM or HCl in Dioxane | Octahydro-5-oxo-isoindole salt |

| N-Alkylation | R-X, K₂CO₃, DMF | 2-Alkyl-5-oxo-octahydro-isoindole |

| N-Acylation | RCOCl, Et₃N, DCM | 2-Acyl-5-oxo-octahydro-isoindole |

Ring System Rearrangements and Scission Reactions

The bicyclic framework of octahydro-isoindole can, under certain conditions, undergo rearrangement or fragmentation reactions. These transformations often lead to the formation of different ring systems.

A notable example of a rearrangement applicable to this system is the ring expansion of functionalized octahydroindoles. For instance, studies on enantiopure cis-1-benzyl-2-(hydroxymethyl)octahydroindol-6-one have shown that treatment with trifluoroacetic anhydride (B1165640) (TFAA) followed by triethylamine (B128534) (Et₃N) can induce a ring expansion to yield a decahydroquinoline (B1201275) derivative. This type of transformation proceeds through the formation of an intermediate aziridinium (B1262131) ion, which is then opened by a nucleophile to give the ring-expanded product.

Applying this analogy to 2-Boc-5-oxo-octahydro-isoindole, a similar ring expansion could potentially be achieved by first reducing the ketone at C-5 to a hydroxyl group, followed by activation of this alcohol and the nitrogen atom to facilitate the rearrangement. Such a reaction would provide access to the decahydro-1,6-naphthyridine ring system, a valuable scaffold in medicinal chemistry.

Stereochemical Aspects of Reactions Involving this compound

The octahydro-isoindole core of the title compound contains multiple stereocenters. Any reaction performed on this molecule must therefore consider the stereochemical outcome.

Diastereoselectivity in Ketone Reduction: The reduction of the C-5 ketone will generate a new stereocenter at C-5. The approach of the reducing agent will be influenced by the steric environment of the bicyclic ring system. Attack from the less hindered face is generally favored, leading to the formation of one diastereomer in excess. The choice of reducing agent can significantly impact the diastereomeric ratio.

Control of Stereochemistry in α-Functionalization: The formation of an enolate at the α-position removes the stereocenter at that carbon. Subsequent reaction with an electrophile will regenerate a stereocenter, and the stereochemical outcome will depend on the direction of approach of the electrophile to the enolate. The use of chiral auxiliaries or catalysts can be employed to control the stereoselectivity of this process.

Retention or Inversion of Stereochemistry: In reactions such as the ring expansion mentioned above, the stereochemistry of the starting material can dictate the stereochemistry of the product. Depending on the mechanism of the rearrangement (e.g., whether it involves Sₙ2-type displacements), the stereocenters involved may be retained or inverted. In the documented ring expansion of octahydroindoles, the stereochemistry of the starting material was shown to control the stereochemistry of the resulting decahydroquinoline.

Diastereoselectivity in Transformations

The reduction of the ketone moiety in this compound is a pivotal transformation that can lead to the formation of two diastereomeric alcohols: the syn and anti isomers. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions, which can be manipulated to favor the formation of one diastereomer over the other.

Research into the diastereoselective reduction of similar N-Boc-protected γ-keto esters and amides provides a strong predictive framework for the behavior of this compound. Studies have shown that the use of specific hydride reagents can afford high levels of diastereoselectivity, driven by either chelation control or non-chelation (Felkin-Anh) control.

For instance, in analogous systems, reducing agents like lithium tri-tert-butoxyaluminum hydride have demonstrated a high propensity for producing the anti alcohol isomer with diastereomeric ratios often exceeding 95:5. This selectivity is attributed to a chelation-controlled mechanism where the reducing agent coordinates with both the ketone and the Boc-protected nitrogen, leading to hydride delivery from a specific face of the molecule.

Conversely, the use of bulky reducing agents such as NB-Enantride (a trade name for a chiral borohydride reagent) typically results in the preferential formation of the syn alcohol, with diastereomeric ratios also reaching as high as 5:95. This outcome is governed by the Felkin-Anh model, where the bulky substituent on the adjacent stereocenter dictates the trajectory of the incoming hydride to the less sterically hindered face of the ketone.

The table below summarizes the expected diastereoselectivity in the reduction of this compound based on analogous systems.

| Reducing Agent | Proposed Control Element | Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) | Expected Yield |

|---|---|---|---|---|

| LiAlH(O-t-Bu)3 in EtOH at -78 °C | Chelation Control | anti-2-Boc-5-hydroxy-octahydro-isoindole | >5:95 | ~80% |

| NB-Enantride in THF at -78 °C | Felkin-Anh Control | syn-2-Boc-5-hydroxy-octahydro-isoindole | ~95:5 | ~98% |

Enantioselectivity in Transformations

While diastereoselectivity focuses on the relative stereochemistry between two or more stereocenters within a molecule, enantioselectivity deals with the preferential formation of one of two enantiomers from a prochiral substrate. In the context of this compound, which is itself chiral, transformations involving the introduction of a new stereocenter can be influenced by the existing chirality, a process known as substrate-controlled asymmetric induction.

However, to achieve high levels of enantioselectivity in reactions where the substrate's inherent directing ability is low, or to synthesize a specific enantiomer of a derivative, the use of chiral auxiliaries or catalysts is essential.

A common strategy for achieving enantioselective transformations in related isoindolinone systems involves the use of a chiral auxiliary attached to the nitrogen atom. For example, the use of a chiral sulfinyl group, such as (R)- or (S)-tert-butanesulfinamide, can effectively direct the stereochemical course of reactions like alkylations at the carbon adjacent to the carbonyl group. Deprotonation followed by the addition of an electrophile proceeds with high diastereoselectivity, dictated by the chiral auxiliary. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

While specific data on the enantioselective transformations of this compound itself are limited in publicly available literature, the principles established in the asymmetric synthesis of 3-substituted isoindolinones are directly applicable. The general approach would involve the modification of the starting material to incorporate a chiral auxiliary, followed by the desired transformation and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

The following table outlines a conceptual pathway for an enantioselective transformation based on established methodologies for related compounds.

| Reaction Type | Chiral Control Element | Key Transformation | Expected Outcome |

|---|---|---|---|

| Asymmetric Alkylation | Chiral N-tert-butylsulfinyl group | Deprotonation and alkylation of the corresponding sulfinyl-isoindolinone | High diastereomeric ratios leading to high enantiomeric excess after auxiliary removal |

Applications in Advanced Organic Synthesis

2-Boc-5-oxo-octahydro-isoindole as a Versatile Building Block

The utility of this compound stems from its capacity to undergo selective chemical modifications at two key positions. The ketone can be targeted by a range of nucleophiles or be used in condensation reactions, while the Boc-protected amine can be deprotected under acidic conditions to allow for subsequent N-alkylation, acylation, or other functionalizations. This dual reactivity is fundamental to its role as a versatile intermediate.

Precursor to Structurally Complex Nitrogen Heterocycles

Nitrogen-containing heterocycles are of immense importance in chemistry and biology. nih.gov this compound serves as an excellent starting point for generating more elaborate heterocyclic systems. The ketone functionality can be transformed into various other groups, leading to the formation of new rings. For instance, reactions like the Paal-Knorr synthesis could potentially be employed to construct new five-membered heterocyclic rings fused to the isoindole core. Furthermore, after deprotection of the nitrogen, intramolecular reactions can be designed to forge new ring systems, expanding the structural diversity of accessible compounds. The isoindole skeleton itself is a key feature in many natural products and bioactive molecules. beilstein-journals.orgmdpi.com

Table 1: Potential Transformations of the Ketone Moiety for Heterocycle Synthesis

| Reaction Type | Reagent(s) | Resulting Functional Group/Intermediate | Potential Heterocycle |

|---|---|---|---|

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Expanded Nitrogen Heterocycles |

| Wittig Reaction | Phosphonium Ylide | Alkene | Functionalized Side Chains for Cyclization |

| Condensation | Hydrazine Derivatives | Hydrazone | Pyrazole or Pyridazine Derivatives |

Intermediate in Total Synthesis Efforts

The stereochemically defined, rigid framework of this compound makes it an attractive intermediate in the total synthesis of natural products. The ability to control the introduction of new stereocenters relative to the existing ring system is a significant advantage in complex molecule synthesis.

Synthesis of Octahydroindole Alkaloids

While direct, published total syntheses of octahydroindole alkaloids specifically using this compound as the starting material are not prominently documented in major journals, its structure is highly relevant to this class of compounds. The octahydro-isoindole core is a substructure of many complex alkaloids. Synthetic strategies often involve the use of Boc-protected intermediates to control reactivity during the assembly of the target molecule. encyclopedia.pub A synthetic chemist could utilize this building block by first modifying the ketone and then performing further transformations after the deprotection of the nitrogen to complete the synthesis of a target alkaloid.

Synthesis of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are of growing interest in medicinal chemistry due to their three-dimensional nature. nih.govmdpi.com The ketone in this compound is an ideal anchor point for the construction of a spirocyclic junction. For example, reactions with bifunctional reagents can lead to the formation of a new ring spiro-fused at the C5 position. This approach allows for the creation of novel, complex 3D structures that are often sought after in drug discovery programs. nih.gov

Role in Medicinal Chemistry Lead Optimization

In drug discovery, lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. youtube.comdanaher.com The rigid bicyclic structure of this compound makes it an excellent scaffold for this purpose.

Scaffolds for Bioactive Compounds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The octahydro-isoindole framework provides a well-defined three-dimensional orientation for appended substituents, which can enhance binding to biological targets. mdpi.com By using this compound, medicinal chemists can systematically synthesize libraries of related compounds. The ketone can be converted into a variety of functional groups (alcohols, amines, alkenes), and the nitrogen atom, after deprotection, can be functionalized with different substituents. This systematic modification allows for the exploration of structure-activity relationships (SAR) to identify compounds with optimal biological activity and drug-like properties. youtube.comdanaher.com

Table 2: Properties Conferred by the Octahydro-isoindole Scaffold in Lead Optimization

| Property | Rationale |

|---|---|

| Structural Rigidity | Reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. |

| Three-Dimensionality | Allows for exploration of larger regions of chemical space and can improve selectivity and solubility. |

| Defined Substitution Vectors | The bicyclic core directs attached functional groups into specific regions of space, aiding in targeted design. |

| Metabolic Stability | The saturated bicyclic core can be more resistant to metabolic degradation compared to more flexible or aromatic systems. |

Design of Sodium Channel Inhibitors (e.g., NaV1.8)

The voltage-gated sodium channel NaV1.8 is a well-established target for the development of novel analgesics, as its expression is largely restricted to peripheral sensory neurons involved in pain transmission. The design of selective NaV1.8 inhibitors is a key strategy in pain management research to avoid the side effects associated with non-selective sodium channel blockers.

While a direct link between "this compound" and the synthesis of NaV1.8 inhibitors is not explicitly found in the reviewed literature, research in this area often involves the exploration of diverse molecular scaffolds, including bicyclic amine structures. The octahydro-isoindole framework could potentially be incorporated into novel NaV1.8 inhibitors to explore new chemical space and structure-activity relationships. The Boc-protecting group in "this compound" allows for controlled chemical modifications at the nitrogen atom, a common site for derivatization in the development of pharmacologically active compounds.

Table 1: Examples of Scaffolds Investigated as NaV1.8 Inhibitors

| Scaffold Class | Key Structural Features | Rationale for Investigation |

| Bicyclic Aromatic Fragments | Based on a nicotinamide scaffold with introduced bicyclic aromatic groups. | To explore novel chemical space and improve selectivity and potency. |

| 2-Aminopyridines | Aromatic heterocyclic amines. | Identified as a potent and isoform-selective inhibitor class through parallel library synthesis. |

| 2-Oxooxazolidine-5-carboxamides | A series of novel carboxamides. | Developed for the treatment of pain disorders, cough, and itch. |

This table presents classes of compounds that have been investigated as NaV1.8 inhibitors to illustrate the diversity of chemical structures in this field of research. It does not imply the direct use of "this compound" in their synthesis based on available information.

Applications in Agrochemical Synthesis

The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort in the agricultural industry. Heterocyclic compounds play a crucial role in the design of modern pesticides, including herbicides, insecticides, and fungicides.

Similar to the situation with NaV1.8 inhibitors, there is no direct and detailed information in the public domain linking "this compound" to the synthesis of specific agrochemical products. However, the exploration of novel heterocyclic scaffolds is a common strategy in the search for new active ingredients. The octahydro-isoindole core could potentially be functionalized to create compounds with desirable pesticidal activities. The "-oxo-" functional group and the protected amine in "this compound" provide reactive sites for further chemical elaboration.

Research in agrochemical synthesis often focuses on fused heterocyclic ring systems to generate structurally complex and potent molecules. While specific examples are not available for the compound , the general importance of such bicyclic structures in agrochemical discovery is well-recognized.

Table 2: General Classes of Heterocyclic Compounds in Agrochemicals

| Heterocyclic Class | Examples of Applications |

| Nitrogen-containing heterocycles | Widely used in herbicides, fungicides, and insecticides due to their diverse biological activities. |

| Fused heterocyclic systems | Often exhibit enhanced potency and selectivity; used in the development of novel pesticides. |

| Bicyclic amines | Can serve as core structures for various agrochemicals, providing a rigid framework for substituent orientation. |

This table provides a general overview of the types of heterocyclic structures commonly found in agrochemicals. It is for illustrative purposes and does not indicate a direct documented application of "this compound".

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.

For a molecule with the complexity of 2-Boc-5-oxo-octahydro-isoindole, a suite of NMR experiments would be required. ¹H NMR would reveal the number of different proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR would identify the number of unique carbon atoms, including the ketone and the Boc-group carbons.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the connectivity of the entire molecule. These experiments would establish which protons are coupled to each other and which protons are attached to which carbons, confirming the octahydro-isoindole ring system and the placement of the ketone and Boc-protecting group. The relative stereochemistry of the protons at the ring junctions could be inferred from the coupling constants and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. However, specific spectral data and detailed assignments for this compound have not been published. In related bicyclic β-amino acid derivatives, 2D NMR experiments have been crucial for structural assignment. beilstein-journals.org The presence of the Boc group can sometimes lead to the observation of two sets of signals due to slow rotation around the C-N amide bond, which complicates the spectra but also provides conformational information. beilstein-journals.org

The octahydro-isoindole core is a flexible bicyclic system. NMR studies, particularly variable-temperature NMR and the analysis of coupling constants and NOE data, would provide insight into the preferred conformation of the rings in solution. The bulky tert-butoxycarbonyl (Boc) group significantly influences the conformational equilibrium. Research on other N-Boc substituted heterocyclic compounds has shown that the rotation of the Boc moiety can be observed and studied by NMR, providing a deeper understanding of the molecule's dynamics. beilstein-journals.org Without experimental data, the specific conformational preferences of this compound remain speculative.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass and, by extension, the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₃H₂₁NO₃), the expected exact mass would be precisely determined. This technique would differentiate it from other potential compounds with the same nominal mass. While the molecular weight is listed by suppliers, published HRMS data confirming the elemental composition is not available. beilstein-journals.org

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. For this compound, characteristic fragmentation would be expected, such as the loss of the Boc group (a loss of 100 amu, corresponding to C₅H₈O₂) or the loss of isobutylene (B52900) (a loss of 56 amu), which is a common fragmentation pathway for Boc-protected amines. The fragmentation of the bicyclic ring system would provide further structural confirmation. Detailed studies of these fragmentation pathways for this specific compound are absent from the literature.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique would unambiguously establish the relative stereochemistry of the chiral centers in the octahydro-isoindole ring system. If a chiral starting material or resolution method were used to produce a single enantiomer, X-ray crystallography of a suitable derivative could also determine the absolute stereochemistry.

The synthesis of related Boc-protected bicyclic amino acids has utilized X-ray diffraction to confirm the structure and relative stereochemistry of the final products. nih.gov However, no published crystal structure exists for this compound, meaning its solid-state conformation and definitive stereochemistry have not been publicly documented via this method.

Solid-State Structural Analysis

A thorough search of scientific databases has not yielded any published crystallographic data for this compound. Therefore, a data table of its crystal structure parameters cannot be provided at this time. For a compound of this nature, a typical crystallographic analysis would report the parameters listed in the table below.

Interactive Data Table: Illustrative Crystal Data for a Hypothetical Analysis

| Parameter | Expected Information |

| Empirical formula | C₁₃H₂₁NO₃ |

| Formula weight | 239.31 g/mol |

| Crystal system | e.g., Monoclinic, Orthorhombic, etc. |

| Space group | e.g., P2₁/c, Pbca, etc. |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) | Calculated density of the crystal |

| Absorption coefficient (mm⁻¹) | Measure of the absorption of X-rays by the crystal |

| F(000) | Total number of electrons in the unit cell |

| Crystal size (mm³) | Dimensions of the crystal used for data collection |

| Theta range for data collection (°) | Range of diffraction angles measured |

| Index ranges | Miller indices range for the collected reflections |

| Reflections collected | Total number of reflections measured |

| Independent reflections | Number of unique reflections |

| R(int) | Internal consistency of the data |

| Goodness-of-fit on F² | Indicator of the quality of the structural refinement |

| Final R indices [I>2sigma(I)] | R1 and wR2 values for observed reflections |

| R indices (all data) | R1 and wR2 values for all reflections |

Note: The data in this table is illustrative and does not represent actual experimental findings for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores.

Detailed, experimentally-derived IR and UV-Vis spectra for this compound are not available in the public scientific literature. A comprehensive analysis would involve the interpretation of these spectra to confirm the presence of key functional groups and to characterize the electronic properties of the molecule.

Interactive Data Table: Predicted and Characteristic IR and UV-Vis Data

| Infrared (IR) Spectroscopy | |

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1705-1725 |

| C=O (Boc-carbonyl) | 1680-1700 |

| C-N (Amide) | 1220-1300 |

| C-H (Aliphatic) | 2850-2960 |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | |

| Transition | Expected λmax (nm) |

| n → π* (Ketone) | ~270-300 |

| n → π* (Amide) | ~210-230 |

Note: The data in this table is based on characteristic absorption values for the respective functional groups and does not represent experimentally measured data for this compound.

Theoretical and Computational Chemistry of 2 Boc 5 Oxo Octahydro Isoindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Boc-5-oxo-octahydro-isoindole, which is governed by the interactions of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

An analysis of the electronic structure of this compound would reveal key details about its stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) would be employed to calculate the distribution of electron density, molecular orbitals, and electrostatic potential.

The analysis would focus on several key features:

The electron-withdrawing effect of the ketone group at the C5 position.

The influence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. organic-chemistry.org

The nature of the sigma bonds forming the saturated bicyclic octahydro-isoindole core.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO would likely be localized near the nitrogen atom of the isoindole ring and the oxygen of the carbonyl group, while the LUMO would be centered on the carbonyl carbon. The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability and susceptibility to electronic excitation.

Electrostatic Potential: A map of the molecular electrostatic potential would highlight the electron-rich and electron-poor regions. The oxygen atoms of the ketone and Boc groups would exhibit negative potential, making them sites for electrophilic attack. Conversely, positive potential would be found around the hydrogen atoms and the carbonyl carbon.

Table 1: Illustrative Calculated Electronic Properties for this compound (Note: The following data is hypothetical and serves as an example of typical output from quantum chemical calculations.)

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.7 eV | Indicates electronic stability. |

| Dipole Moment | 3.2 Debye | A measure of the molecule's overall polarity. |

The flexibility of the octahydro-isoindole ring system means that this compound can exist in multiple conformations. A thorough conformational analysis would be essential to identify the most stable three-dimensional structures and the energy barriers between them.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: These values are for illustrative purposes only.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Description |

| Global Minimum | 0.00 | 175 | The most stable, lowest energy conformation. |

| Local Minimum 1 | 1.85 | -65 | A less stable, but still populated, conformation. |

| Transition State | 5.20 | 120 | The energy barrier between the two minima. |

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions involving this compound. By modeling the transition states and intermediates, researchers can determine the activation energies and reaction kinetics for various transformations.

For example, the ketone at the C5 position is a likely site for nucleophilic addition reactions. Computational models could predict the stereoselectivity of such an addition, determining whether a nucleophile would preferentially attack from the top or bottom face of the molecule. This is particularly important in bicyclic systems where one face may be sterically hindered. researchgate.net

Similarly, the Boc protecting group can be removed under acidic conditions. organic-chemistry.org A computational study could model the mechanism of this deprotection, clarifying the role of the acid catalyst and identifying the structure of the resulting intermediate carbocation or protonated species. These theoretical predictions can then guide experimental work to validate the proposed mechanisms.

Molecular Dynamics Simulations (if applicable)

While quantum chemical calculations are typically performed on single, static molecules (often in a vacuum or with a simplified solvent model), molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solution.

For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and calculate the forces between all atoms at very short time intervals. This would allow researchers to observe:

The dynamic interconversion between different conformers.

The specific interactions between the molecule and the solvent, such as hydrogen bonding.

Such simulations would provide a more complete picture of the molecule's behavior in a chemical or biological context, complementing the insights gained from static quantum chemical calculations.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Currently, 2-Boc-5-oxo-octahydro-isoindole is available from various chemical suppliers, indicating that established synthetic routes exist. However, the specifics of these industrial syntheses are often proprietary and may rely on classical methods that are not optimized for sustainability. A significant and impactful area of future research lies in the development of novel, efficient, and environmentally benign methods for its preparation.

Future research should focus on:

Catalytic Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure forms of this compound would be a major advancement. This would allow for the synthesis of stereochemically defined downstream products, which is crucial for applications in medicinal chemistry.

Flow Chemistry Approaches: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound.

Green Chemistry Principles: Future synthetic strategies should aim to incorporate green chemistry principles, such as the use of renewable starting materials, non-toxic reagents and solvents, and minimizing waste generation.

| Potential Synthetic Improvement | Key Research Goal | Anticipated Impact |

| Catalytic Asymmetric Synthesis | Access to enantiopure this compound | Enables synthesis of stereochemically defined drug candidates |

| Flow Chemistry | Development of a continuous manufacturing process | Improved safety, scalability, and process control |

| Green Chemistry | Reduction of environmental footprint of synthesis | More sustainable and cost-effective production |

Exploration of New Reactivity Patterns

The reactivity of this compound is largely dictated by the ketone and the Boc-protected amine. While standard transformations of these functional groups can be predicted, a detailed exploration of its unique reactivity arising from the bicyclic structure is warranted.

Emerging research avenues include:

Stereoselective Ketone Reduction: Investigating the stereochemical outcome of the reduction of the ketone would provide access to diastereomerically pure alcohols, expanding the range of accessible molecular geometries.

Functionalization of the Bicyclic Core: Research into methods for the selective functionalization of the carbon skeleton, beyond the ketone, would significantly increase the structural diversity of accessible derivatives.

Reactions Following Boc-Deprotection: A systematic study of the reactivity of the secondary amine after removal of the Boc protecting group would be crucial for its use in building more complex molecules.

Expansion of Applications in Drug Discovery and Materials Science

The rigid, bicyclic core of this compound makes it an attractive scaffold for the development of new therapeutic agents and advanced materials.

In Drug Discovery: The octahydro-isoindole framework is a privileged scaffold in medicinal chemistry, and this compound could serve as a versatile starting point for the synthesis of novel drug candidates. Future work should target the design and synthesis of libraries of derivatives for screening against a wide range of biological targets. The ability to readily modify the ketone and the nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR).

In Materials Science: The application of this compound in materials science is an entirely unexplored area. The rigid bicyclic structure could be incorporated into polymers or other materials to impart specific physical or chemical properties. Research in this area could involve:

Polymer Chemistry: Using the deprotected amine for polymerization reactions to create novel polyamides or other polymers with unique thermal or mechanical properties.

Development of Functional Materials: Incorporating the scaffold into materials designed for applications such as sensing, catalysis, or as components of organic light-emitting diodes (OLEDs).

| Application Area | Potential Role of this compound | Key Research Direction |

| Drug Discovery | As a scaffold for novel therapeutic agents | Synthesis of derivative libraries for biological screening |

| Materials Science | As a monomer or structural unit in new materials | Incorporation into polymers and functional materials |

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools to accelerate research and guide experimental work. For this compound, computational modeling can provide valuable insights where experimental data is lacking.

Future computational studies could focus on:

Conformational Analysis: A thorough computational analysis of the conformational landscape of the molecule would provide a deeper understanding of its three-dimensional structure.

Prediction of Reactivity: Density Functional Theory (DFT) calculations could be employed to predict the most likely sites of reaction and to understand the mechanisms of potential transformations.

Virtual Screening and Drug Design: In silico docking studies could be used to predict the binding of virtual derivatives of this compound to the active sites of therapeutic targets, guiding the synthesis of the most promising candidates.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Boc-5-oxo-octahydro-isoindole, and how can researchers ensure reproducibility?

- Methodology : Begin with a Boc-protection strategy for the isoindole core, followed by oxidation at position 4. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Confirm purity via HPLC (>95%) and structural identity via H/C NMR and HRMS. Reproducibility hinges on strict control of reaction conditions (e.g., temperature, solvent anhydrousness) and documentation of reagent quality (e.g., CAS RN validation) .

- Data Example : Typical H NMR signals: Boc-protected NH (~1.4 ppm, singlet), ketone carbonyl (C=O absent in NMR but detectable via IR ~1700 cm).

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert atmosphere. Monitor degradation via HPLC at intervals (e.g., 1 week, 1 month). Use mass spectrometry to identify degradation byproducts (e.g., Boc deprotection or ketone reduction) .

- Critical Analysis : If contradictory data arise (e.g., instability at 4°C but stability at 25°C), verify humidity levels during storage, as moisture may hydrolyze the Boc group .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during functionalization of this compound?

- Methodology : Employ computational modeling (DFT or MD simulations) to predict steric and electronic influences on reaction pathways. Validate experimentally using chiral HPLC or X-ray crystallography. For example, unexpected diastereomer ratios in alkylation reactions may arise from conformational flexibility in the octahydro-isoindole core .

- Case Study : A 2024 study reported conflicting yields (60% vs. 85%) for epimerization reactions; reconciliation required re-evaluation of base strength (e.g., DBU vs. KCO) and solvent polarity .

Q. How can researchers design experiments to probe the reactivity of the 5-oxo group in catalytic applications?

- Methodology : Use kinetic isotope effects (KIE) or Hammett plots to elucidate mechanistic pathways. Compare reactivity with analogous compounds (e.g., 5-oxo vs. 5-hydroxy derivatives) under identical conditions. Monitor intermediates via in-situ IR or NMR spectroscopy .

- Data Interpretation : Contradictory KIE values (e.g., vs. 2.5) may indicate competing mechanisms (e.g., concerted vs. stepwise pathways) .

Methodological Guidance

Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound?

- Framework : Apply the PICO model:

- P opulation: Reaction systems involving bicyclic ketones.

- I ntervention: Functionalization of the Boc-protected isoindole.

- C omparison: Unprotected analogs or alternative catalysts.

- O utcome: Yield, stereoselectivity, or catalytic efficiency.

Q. How should researchers address data integrity challenges when reporting synthetic yields or spectral data?

- Best Practices :

- Include raw spectral data (e.g., NMR FID files) in supplementary materials.

- Use internal standards (e.g., 1,3,5-trimethoxybenzene for H NMR quantification).

- Disclose outliers and statistical methods (e.g., Grubbs’ test for anomalous yields) .

Key Recommendations

- Avoid Reliance on Unverified Sources : Cross-check CAS RN data (e.g., 771-50-6 for indole-5-carboxylic acid) against peer-reviewed literature, not vendor catalogs .

- Ethical Reporting : Disclose conflicts (e.g., reagent suppliers) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。